6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 510761-68-9
Cat. No.: VC15617117
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510761-68-9 |
|---|---|
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H24N6O3/c1-22-19(27)14-13-15-18(23-16-5-2-3-7-25(16)20(15)28)26(17(14)21)8-4-6-24-9-11-29-12-10-24/h2-3,5,7,13,21H,4,6,8-12H2,1H3,(H,22,27) |
| Standard InChI Key | RDSWPTDOMAJTAH-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4 |
Introduction
6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique triazatricyclo framework. This compound is characterized by its multiple functional groups, including imino, oxo, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
Structural Features
The compound's molecular formula is not explicitly provided in the available literature, but its structure includes a triazatricyclo framework, which is a distinctive characteristic of this class of compounds. The presence of morpholine and imino groups enhances its reactivity and potential biological interactions.
| Compound Feature | Description |
|---|---|
| Triazatricyclo Framework | Unique structural framework enhancing biological activity |
| Morpholine Moiety | Contributes to chemical reactivity and biological interactions |
| Imino and Oxo Groups | Critical for chemical reactivity and biological target interactions |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques starting from readily available precursors. While specific synthesis pathways are not detailed in the available literature, compounds with similar structures often require careful selection of reagents and conditions to achieve the desired functional group transformations.
Related Compounds
Related compounds with similar structural features have been studied for their biological activities. For example, compounds featuring morpholine and imino groups are known for their diverse chemical properties and potential biological activities.
| Related Compound | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 6-imino-N-(3-methoxypropyl)-11-methyl-N-(2-morpholinyl) | C18H24N4O2 | 338.41 g/mol | Different substituents on morpholine groups |
| 6-imino-N-[2-(morpholinyl)ethyl]-2-oxo-N-[3-(morpholinyl)propyl] | C20H26N6O2 | 394.46 g/mol | Contains sulfur and larger molecular size |
| 6-imino-N-(3-morpholinylpropyl)-2-thiophenecarboxamide | C19H24N4OS | 396 g/mol | Incorporates thiophene ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume